Home > Products > Screening Compounds P2327 > Tirofiban-d9 Hydrochloride
Tirofiban-d9 Hydrochloride - 1331911-68-2

Tirofiban-d9 Hydrochloride

Catalog Number: EVT-1440070
CAS Number: 1331911-68-2
Molecular Formula: C22H37ClN2O5S
Molecular Weight: 486.112
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tirofiban Hydrochloride

Compound Description: Tirofiban hydrochloride is a non-peptide, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. [, , , , , , , , , , ] It exhibits antithrombotic properties by preventing fibrinogen binding to the GP IIb/IIIa complex, a key step in platelet aggregation and thrombus formation. [, ] This makes it a valuable therapeutic agent in the treatment of acute coronary syndromes, unstable angina, and other thrombotic disorders. [, , , , , , , , , , , , , , , , ]

Tyrosine

Compound Description: Tyrosine is a non-essential amino acid serving as a synthetic starting material for Tirofiban hydrochloride. [, ]

Relevance: Tyrosine represents a key building block in the synthesis of Tirofiban-d9 Hydrochloride and Tirofiban hydrochloride, contributing to the structural backbone of these molecules. [, ]

N-Methyl Tirofiban

Compound Description: N-Methyl Tirofiban is a key impurity identified during the synthesis of Tirofiban hydrochloride. []

Relevance: This compound highlights a potential byproduct arising from the methylation step in the synthesis of Tirofiban-d9 Hydrochloride and Tirofiban hydrochloride, emphasizing the importance of impurity control during drug production. []

Overview

Tirofiban-d9 Hydrochloride is a labeled form of Tirofiban, a potent non-peptide antagonist of the glycoprotein IIb/IIIa receptor, primarily used as an antiplatelet agent in the management of acute coronary syndromes. This compound is characterized by the incorporation of deuterium isotopes at specific positions, which aids in various research applications, including pharmacokinetic studies and drug metabolism research.

Source and Classification

Tirofiban-d9 Hydrochloride is synthesized from Tirofiban through chemical modification processes that introduce deuterium atoms into the molecular structure. It falls under the classification of antiplatelet agents and is specifically categorized as a glycoprotein IIb/IIIa receptor antagonist. Its chemical formula is C20H26ClN3O4C_{20}H_{26}ClN_3O_4 with a molecular weight of approximately 397.89 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tirofiban-d9 Hydrochloride involves several key steps, including substitution reactions, acylation, and reduction processes. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with 4-(2-oxoethyl)piperidine-1-carboxylic acid tert-butyl ester.
  2. Substitution Reaction: The tert-butyl ester undergoes nucleophilic substitution to introduce deuterium at specific positions.
  3. Reduction: The resulting compound is then subjected to reduction reactions to yield Tirofiban-d9.
  4. Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

This multi-step synthesis allows for high yields and purity, making it suitable for both research and pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tirofiban-d9 Hydrochloride can be represented as follows:

  • Chemical Structure: The structure features a piperidine ring with a carboxylic acid moiety, along with various functional groups that confer its antiplatelet properties.
  • Deuterium Substitution: Deuterium atoms are incorporated at specific positions on the aromatic ring, enhancing stability and altering metabolic pathways.

Structural Data

  • Molecular Formula: C20H26ClN3O4C_{20}H_{26}ClN_3O_4
  • Molecular Weight: 397.89 g/mol
  • Melting Point: Approximately 130 °C .
Chemical Reactions Analysis

Reactions and Technical Details

Tirofiban-d9 Hydrochloride participates in various chemical reactions typical for amines and carboxylic acids, including:

  1. Acid-Base Reactions: The hydrochloride form indicates that it can readily participate in acid-base reactions due to the presence of a protonated amine group.
  2. Hydrolysis: Under certain conditions, Tirofiban-d9 can undergo hydrolysis, leading to the regeneration of its parent compounds.
  3. Oxidation-Reduction Reactions: The presence of functional groups allows for potential oxidation or reduction reactions that may be useful in further synthetic applications.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

Process and Data

Tirofiban-d9 Hydrochloride functions as an antagonist of the glycoprotein IIb/IIIa receptor, which plays a pivotal role in platelet aggregation:

  1. Receptor Binding: By binding to the glycoprotein IIb/IIIa receptor on platelets, Tirofiban-d9 inhibits the binding of fibrinogen and von Willebrand factor.
  2. Inhibition of Aggregation: This blockade prevents platelet aggregation, thereby reducing thrombus formation during acute cardiovascular events.

The effectiveness of Tirofiban as an antiplatelet agent has been well-documented in clinical studies, establishing its role in managing conditions like myocardial infarction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Tirofiban-d9 Hydrochloride shows stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Degradation Studies: Studies indicate that it is susceptible to hydrolytic degradation under acidic or basic conditions .
Applications

Scientific Uses

Tirofiban-d9 Hydrochloride has several important applications in scientific research:

  1. Pharmacokinetic Studies: The deuterated form allows for precise tracking of metabolic pathways and interactions within biological systems.
  2. Drug Development: It serves as a valuable tool in developing new antiplatelet therapies or studying drug interactions.
  3. Clinical Research: Used in clinical trials to evaluate efficacy and safety profiles in patients with cardiovascular diseases.

These applications highlight its significance not only as a therapeutic agent but also as a research tool in pharmacology .

Introduction to Tirofiban-d9 Hydrochloride

Chemical Identity and Isotopic Labeling

Tirofiban-d9 Hydrochloride possesses the systematic IUPAC name: N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidinyl)butyl]-L-tyrosine Hydrochloride. Its molecular formula is C₂₂H₂₈D₉ClN₂O₅S, with a precise molecular weight of 486.11 g/mol. The compound bears the CAS Registry Number 1331911-68-2, providing a unique identifier for this specific isotopic variant. The deuterium atoms are exclusively located on the butylsulfonyl side chain, replacing all nine hydrogen atoms at the C₁ to C₄ positions (denoted as -CD₂-CD₂-CD₂-CD₃) [2] [4] [10].

Table 1: Key Chemical Identifiers of Tirofiban-d9 Hydrochloride and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Deuteration Sites
Tirofiban-d9 Hydrochloride1331911-68-2C₂₂H₂₈D₉ClN₂O₅S486.11Butylsulfonyl chain
Non-deuterated Tirofiban Hydrochloride142373-60-2C₂₂H₃₆ClN₂O₅S477.06N/A
Tirofiban-d9 (free base)1332075-40-7C₂₂H₂₇D₉N₂O₅S449.65Butylsulfonyl chain

The structural integrity of the core pharmacophore remains unchanged compared to non-deuterated tirofiban. The molecule retains the critical tyrosine-derived moiety featuring the sulfonyl group, carboxylic acid functionality, and the 4-(piperidin-4-yl)butoxy chain essential for binding to the glycoprotein IIb/IIIa receptor. This targeted deuteration strategy ensures minimal structural perturbation while creating a sufficient mass difference (+9 Da) for analytical discrimination [4] [10]. The hydrochloride salt form enhances the compound's stability, water solubility, and crystallinity, making it suitable for research applications requiring precise weighing, storage, and solution preparation [2].

Role of Deuterium in Pharmacological Research

The strategic incorporation of deuterium atoms into pharmaceutical compounds serves multiple advanced research purposes:

  • Mass Spectrometry Differentiation: The +9 Dalton mass shift created by deuterium substitution enables clear distinction between the labeled compound and its non-deuterated counterpart in mass spectra. This property is essential for their application as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where co-elution occurs but mass detection separates the signals. This significantly reduces quantification variability caused by matrix effects or instrument fluctuations [2] [4].

  • Enhanced Analytical Precision: When used as internal standards, deuterated analogs like Tirofiban-d9 Hydrochloride undergo identical extraction, ionization, and chromatographic processes as the analyte of interest. This co-processing compensates for analytical variations, improving the accuracy and reproducibility of tirofiban quantification in complex biological samples (plasma, serum, urine). Laboratories report enhanced precision with coefficient of variations typically below 5-8% when using such deuterated standards [2].

  • Metabolic Stability Investigation: While not the primary purpose for Tirofiban-d9 Hydrochloride's development, deuterium substitution can potentially alter metabolic pathways through the kinetic isotope effect (KIE). The stronger carbon-deuterium bond (vs. carbon-hydrogen) may slow enzymatic transformations at or near the deuteration sites. For tirofiban, which undergoes minimal metabolism in humans (<10%), this effect is less pronounced than in extensively metabolized drugs. However, researchers can leverage this property to study metabolic soft spots when developing next-generation antithrombotics [8] [10].

Table 2: Advantages of Deuterium Labeling in Pharmacological Research

Research ApplicationMechanismImpact on Data Quality
Quantitative BioanalysisMass differentiation via LC-MS/MSReduces matrix effects; enables absolute quantification with precision <5% CV
Metabolic Pathway TrackingIsotopic signature persistenceAllows distinction of drug-derived metabolites from endogenous compounds
Pharmacokinetic ProfilingElimination of cross-talk between analyte and standardProvides accurate concentration-time curves without interference
Protein Binding StudiesIdentical protein interactions with differential detectionMeasures free vs. bound fractions simultaneously

For tirofiban research specifically, the deuterated analog enables precise measurement of pharmacokinetic parameters including clearance (4.8-25.8 L/h), volume of distribution (21-87 L), and elimination half-life (approximately 2 hours). These parameters demonstrate considerable inter-individual variability, particularly in patients with renal impairment, necessitating highly accurate measurement techniques. The negligible metabolism of tirofiban means that approximately 65% of the administered dose is excreted unchanged in urine, with 25% appearing in feces. The deuterated standard thus primarily supports quantification of the parent compound rather than metabolites [8].

Historical Development of Deuterated Antithrombotics

The development of deuterated pharmaceuticals emerged as an analytical necessity before evolving into a drug design strategy:

  • Early Analytical Applications (1990s): Initial deuterated drug analogs were synthesized as research tools exclusively for analytical chemistry purposes. The first deuterated antithrombotic standards, including warfarin-d5 and clopidogrel-d4, appeared in the late 1990s to support the growing field of LC-MS/MS bioanalysis. These early compounds featured simple deuteration patterns (often at alkyl or aromatic positions) to create sufficient mass differentiation without metabolic considerations [5].

  • Tirofiban-Specific Research Tools (2000s): As tirofiban gained clinical adoption following FDA approval in 1998 and demonstrated efficacy in large trials (PRISM, PRISM-PLUS, RESTORE), the need for precise therapeutic drug monitoring grew. The first-generation deuterated tirofiban analogs appeared around 2005-2010, initially with fewer deuterium atoms. The current Tirofiban-d9 Hydrochloride emerged as the optimal standard, balancing synthetic feasibility (targeting the butylsulfonyl group) and analytical performance (9 Da mass shift) [3] [8].

  • Strategic Deuteration in New Drug Development (2010-Present): Beyond analytical applications, deuterium incorporation has been strategically employed to improve the pharmacokinetic profiles of new therapeutic agents. While no deuterated antithrombotic has reached the market as a deuterium-enhanced entity (Deuterated New Chemical Entity), several candidates have entered preclinical development. The experience gained from compounds like Tirofiban-d9 Hydrochloride has informed these efforts, demonstrating that deuteration at metabolically vulnerable sites can extend half-life without altering target engagement [5].

The evolution of deuterated antithrombotics parallels technological advancements in mass spectrometry instrumentation. As LC-MS/MS systems achieved lower detection limits (pmol/L range) and faster scanning speeds, the demand for perfectly matched internal standards like Tirofiban-d9 Hydrochloride intensified. This compound now represents an essential research tool in cardiovascular pharmacology, particularly for studies involving:

  • Pharmacokinetic comparisons between ethnic populations
  • Drug-drug interaction assessments with anticoagulants and antiplatelets
  • Tissue distribution studies in preclinical models
  • Quantification in pediatric populations where sample volumes are limited [2] [4]

Table 3: Evolution of Deuterated Standards in Cardiovascular Research

Time PeriodDeuteration ApproachRepresentative CompoundsPrimary Research Application
1990-2000Single or double deuteration; aromatic positionsWarfarin-d5, Clopidogrel-d3Proof-of-concept quantification
2000-2010Selective multi-site deuteration (3-5 atoms); aliphatic chainsTirofiban-d4, Aspirin-d4Therapeutic drug monitoring
2010-PresentComprehensive deuteration at metabolically active sites (6-10 atoms)Tirofiban-d9 HCl, Apixaban-d6High-precision pharmacokinetics; metabolite tracking

The trajectory of Tirofiban-d9 Hydrochloride development reflects broader trends in antithrombotic therapy research. As direct oral anticoagulants (DOACs) gained prominence post-2010, displacing vitamin K antagonists in clinical guidelines, research emphasis shifted toward combination therapies and reversal strategies. This created demand for precise quantification of multiple antithrombotics simultaneously. Tirofiban-d9 Hydrochloride now frequently serves as an internal standard in multiplexed panels quantifying glycoprotein IIb/IIIa inhibitors alongside DOACs, P2Y12 inhibitors, and aspirin metabolites [5].

Properties

CAS Number

1331911-68-2

Product Name

Tirofiban-d9 Hydrochloride

IUPAC Name

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride

Molecular Formula

C22H37ClN2O5S

Molecular Weight

486.112

InChI

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2;

InChI Key

KPKFFYOMPGOQRP-MDIJXIJDSA-N

SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl

Synonyms

N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidynyl)butyl]-L-tyrosine Hydrochloride ; N-[(Butyl-d9sulfonyl)]-O-[4-(4-piperidinyl)butyl]-L-tyrosine Monohydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.